Dihydrofluocinolone acetonide

Description

Contextualization within Advanced Corticosteroid Research

Dihydrofluocinolone acetonide emerges from the broader field of corticosteroid research, which focuses on developing potent anti-inflammatory agents. wikipedia.orgphysio-pedia.com Corticosteroids, in general, are synthetic analogues of the natural steroid hormones produced by the adrenal cortex and are categorized into glucocorticoids and mineralocorticoids. physio-pedia.com They exert their effects by binding to intracellular receptors that modulate gene transcription, leading to anti-inflammatory, immunosuppressive, and vasoconstrictive responses. wikipedia.orgpatsnap.com

The development of fluorinated steroids like fluocinolone (B42009) acetonide marked a significant advancement in this area, offering enhanced potency. nih.govdrugbank.com this compound, as a derivative, is of particular interest in research settings for its potential role as a key intermediate in the synthesis of more complex steroid molecules. ethernet.edu.etdokumen.pub Its synthesis often involves the selective hydrogenation of the A1,2 olefin bond of fluocinolone acetonide. ethernet.edu.et This specific modification allows researchers to investigate how alterations to the steroid's core structure influence its biological activity and pharmacokinetic profile.

Significance for In-depth Steroid Pharmacology and Derivatization Studies

The study of this compound is significant for understanding the nuanced aspects of steroid pharmacology. The binding affinity of corticosteroids to the glucocorticoid receptor (GR) is a critical determinant of their potency. drugbank.comresearchgate.net For instance, fluocinolone acetonide itself has a high binding affinity for the glucocorticoid receptor. drugbank.com By using derivatives like this compound, researchers can explore how specific structural changes, such as the saturation of the A-ring, impact receptor binding and subsequent downstream signaling pathways.

Furthermore, this compound serves as a crucial starting material for derivatization studies. In the pharmaceutical industry, the process of creating derivatives from a known compound is a common strategy for developing new drugs with improved properties. dokumen.pub For example, research has demonstrated the use of 1,2-dihydrofluocinolone acetonide in the synthesis of other novel corticosteroids. ethernet.edu.et This highlights the compound's importance in medicinal chemistry for generating libraries of related steroids to be screened for enhanced therapeutic potential. The ability to use this compound as a building block facilitates the exploration of structure-activity relationships, which is fundamental to rational drug design. ethernet.edu.etdokumen.pub

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of fluocinolone acetonide, the parent compound of this compound.

| Property | Value |

| Molecular Formula | C24H30F2O6 |

| Molecular Weight | 452.5 g/mol . nih.gov |

| Melting Point | 266°C (510.8°F). chemsrc.com |

| Solubility | Soluble in methanol (B129727) and acetone (B3395972); slightly soluble in chloroform; insoluble in cold and hot water. chemsrc.com |

| Appearance | White crystalline solid or powder. chemsrc.com |

Research Synthesis Methods

The synthesis of this compound has been described in the context of process research for pharmaceutical manufacturing. One notable method involves the selective hydrogenation of fluocinolone acetonide.

| Starting Material | Reagents and Conditions | Product | Yield |

| Fluocinolone acetonide | 5% Rh(PPh3)3Cl, H2, EtOH, 50 °C | 1,2-dihydrofluocinolone acetonide | 88%. ethernet.edu.et |

This process highlights a specific and efficient route to obtaining this compound for further research and development purposes. ethernet.edu.et

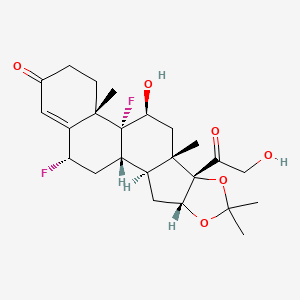

Structure

2D Structure

3D Structure

Properties

CAS No. |

1178-54-7 |

|---|---|

Molecular Formula |

C24H32F2O6 |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

InChI |

InChI=1S/C24H32F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h7,13-14,16-17,19,27,29H,5-6,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |

InChI Key |

UIOSOCGVAAMZQW-VSXGLTOVSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F)F |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Development of Dihydrofluocinolone Acetonide

Historical Perspective on Corticosteroid Synthesis Approaches

The development of synthetic corticosteroids is rooted in the early 20th century with the isolation and identification of steroid hormones from the adrenal cortex. google.com Initial efforts in the 1930s and 1940s, led by pioneers like Edward Kendall, Tadeus Reichstein, and Philip Hench, culminated in the isolation of cortisone (B1669442). wikipedia.orgfda.gov The first clinical demonstration that an extract from animal adrenal glands could treat adrenal failure in humans occurred in 1930. google.comnih.gov

By 1940, researchers understood that corticosteroids could be categorized into two main groups: those affecting sodium and fluid retention (mineralocorticoids) and those that counteracted inflammation and shock (glucocorticoids). google.comnih.gov A critical structural determinant was the presence or absence of an oxygen atom at the C11 position of the steroid skeleton. nih.gov The landmark first treatment of a rheumatoid arthritis patient with cortisone in 1948 sparked immense therapeutic interest and drove the demand for large-scale production. wikipedia.orggoogle.com

The initial isolation from animal glands was not a viable source for mass production, which spurred intense research into semi-synthetic methods. These early syntheses were complex and lengthy, often involving more than 30 steps from readily available steroid precursors like bile acids or sterols. A major breakthrough was the use of microbial fermentation, specifically the introduction of an 11α-hydroxyl group into progesterone (B1679170) using Rhizopus arrhizus, which dramatically simplified the synthesis of cortisone and hydrocortisone (B1673445). This chemoenzymatic approach became a cornerstone of industrial steroid production. drugbank.com The subsequent decades saw the introduction of synthetic analogues designed to enhance anti-inflammatory activity while minimizing side effects, leading to the development of fluorinated corticosteroids like fluocinolone (B42009) acetonide in 1959. google.commayoclinic.org

| Era | Key Developments in Corticosteroid Synthesis | Notable Compounds |

| 1930s-1940s | Isolation and structural elucidation of hormones from the adrenal cortex. google.comwikipedia.org | Cortisone, Hydrocortisone, Corticosterone google.com |

| 1948-1952 | First clinical use of cortisone; development of early, complex semi-synthetic routes. google.comnih.gov | Cortisone google.com |

| 1950s | Introduction of microbial hydroxylation, simplifying synthesis. drugbank.com Development of synthetic analogues with enhanced potency through structural modifications like fluorination. wikipedia.org | Prednisone, Prednisolone, Triamcinolone (B434) wikipedia.org |

| 1959 | Synthesis of a new class of potent cortical hormones, including Fluocinolone Acetonide. mayoclinic.org | Fluocinolone Acetonide mayoclinic.org |

Contemporary Synthetic Pathways for Dihydrofluocinolone Acetonide

Fluocinolone acetonide is a synthetic hydrocortisone derivative where fluorine substitution at position 9 significantly enhances its corticosteroid activity. mayoclinic.org Modern synthetic strategies focus on efficiency, stereochemical control, and yield, often starting from more advanced steroid intermediates.

Multi-step Reaction Sequences for Steroid Core Modification

A common and efficient synthetic route to fluocinolone acetonide starts from triamcinolone hydrolyzate. This multi-step process involves a carefully orchestrated sequence of reactions to introduce the necessary functional groups and stereochemistry. The key steps are:

Enol Ester Reaction: The starting material, triamcinolone hydrolyzate, is first reacted to form an enol ester.

6α-Fluorination: A fluorine atom is introduced at the 6α position.

Hydrolysis: The ester groups are hydrolyzed.

Acetonide Formation: The 16α and 17α hydroxyl groups are protected by reacting with acetone (B3395972) to form the cyclic acetal (B89532) (acetonide). This is a crucial step that also enhances the lipophilicity and potency of the final molecule.

9α-Fluorination: The final fluorine atom is introduced at the 9α position to yield fluocinolone acetonide.

This pathway is advantageous because it uses a readily available starting material and involves reaction conditions that are generally mild and controllable, making it suitable for industrial production. childrensmercy.org

Regioselective and Stereoselective Synthetic Strategies

The synthesis of fluocinolone acetonide is a prime example of the need for high regioselectivity and stereoselectivity. The therapeutic efficacy of the molecule is critically dependent on the specific spatial arrangement of its substituents.

Regioselectivity: This refers to the control of which position on the steroid nucleus a reaction occurs. For instance, the fluorination steps must specifically target the 6α and 9α positions. The choice of fluorinating agents and reaction conditions is critical to prevent reactions at other sites. For example, the use of Selectfluor® reagent can be employed for fluorination under controlled temperature conditions. childrensmercy.org

Stereoselectivity: This refers to the control of the 3D orientation of the new chemical bonds. The biological activity of fluocinolone acetonide requires the fluorine atoms to be in the alpha (α) orientation (pointing below the plane of the steroid ring) and the hydroxyl groups at positions 11 and 16 to be in the beta (β) and alpha (α) orientations, respectively. The formation of the 16α,17α-acetonide is also a stereoselective reaction. These outcomes are often achieved by using sterically hindered reagents and by leveraging the existing stereochemistry of the steroid starting material to direct incoming reagents to a specific face of the molecule.

Process Optimization and Scale-Up Considerations in Chemical Development

Transitioning a synthetic route from a laboratory bench to large-scale industrial production requires significant process optimization. For corticosteroids like fluocinolone acetonide, the goals are to maximize yield, ensure high purity, maintain safety, and minimize cost and environmental impact. wikipedia.org

Key considerations include:

Starting Material Sourcing: Utilizing inexpensive and readily available starting materials, such as triamcinolone hydrolyzate, is crucial for economic viability. childrensmercy.org

Reaction Condition Optimization: Each step of the synthesis is fine-tuned. This includes optimizing solvent choice, reaction temperature, pressure, and catalyst loading to improve yield and reduce reaction times. For example, a short and efficient synthesis for a key glucocorticoid intermediate was developed based on a one-step double elimination, with mechanistic studies undertaken to understand the regioselectivity under various conditions. wikipedia.org

Impurity Profiling: Industrial synthesis must control for and minimize the formation of process-related impurities. This involves developing robust analytical methods to detect and quantify these impurities and adjusting reaction conditions to prevent their formation.

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization, is essential. The goal is to remove unreacted starting materials, reagents, and by-products to meet the stringent purity requirements for active pharmaceutical ingredients (APIs). webmd.com

Green Chemistry: Modern chemical development emphasizes sustainability. This involves reducing the use of hazardous or toxic reagents (such as certain chemicals used in older dehydrogenation reactions), minimizing waste generation, and choosing more environmentally benign solvents. childrensmercy.org

Chemical Derivatization Strategies for Analytical and Functional Purposes

Chemical derivatization involves modifying a molecule to enhance its properties for a specific purpose, most commonly for analysis. For corticosteroids like fluocinolone acetonide, derivatization is often necessary to improve detection sensitivity and specificity in complex biological matrices. The primary targets for derivatization on the steroid structure are the hydroxyl and keto functional groups.

For Analytical Purposes:

Derivatization is a key strategy to improve the performance of analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Fluorescence Derivatization (HPLC): To enhance detection in HPLC, non-fluorescent steroids can be tagged with a fluorescent moiety. Reagents like dansyl hydrazine (B178648) can be used to derivatize the carbonyl (keto) groups of corticosteroids, creating a highly fluorescent product that can be detected at very low concentrations.

Silylation (GC-MS): For GC-MS analysis, derivatization is used to increase the volatility and thermal stability of the steroid. Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. This process decreases the boiling point of the steroid, allowing it to pass through the gas chromatograph without degrading.

| Technique | Purpose of Derivatization | Functional Group Targeted | Example Reagent |

| HPLC-FLD | Introduce a fluorescent tag for sensitive detection. | Carbonyl (Keto) | Dansyl Hydrazine |

| GC-MS | Increase volatility and thermal stability. | Hydroxyl | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) |

| LC-MS/MS | Improve ionization efficiency and fragmentation. | Keto or Hydroxyl | Girard's reagents (P and T) |

For Functional Purposes:

Derivatization can also be used to create prodrugs, which are inactive or less active molecules that are converted into the active drug within the body. For topical corticosteroids, esterification of the C-21 hydroxyl group can modify the drug's lipophilicity, affecting its absorption through the skin and potentially creating a localized depot effect. For instance, novel C-21 esters of fluocinolone acetonide have been synthesized to investigate the possibility of decreasing systemic side effects.

Molecular Pharmacology of Dihydrofluocinolone Acetonide: Glucocorticoid Receptor Interactions

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity Research

Fluocinolone (B42009) acetonide is a synthetic fluorinated corticosteroid known for its high affinity for the glucocorticoid receptor (GR). drugbank.comnih.gov Research has demonstrated that this strong binding affinity is a key determinant of its potency as an anti-inflammatory agent. nih.gov Comparative studies have consistently shown that fluocinolone acetonide binds to the GR with greater affinity than dexamethasone (B1670325). chemsrc.comresearchgate.net

In a study comparing various glucocorticoids, the GR binding affinity (IC50) for fluocinolone acetonide was determined to be 2.0 nM, compared to 5.4 nM for dexamethasone and 1.5 nM for triamcinolone (B434) acetonide. nih.gov This high affinity is attributed to its specific chemical structure, including the fluorine substitutions. wikipedia.org The acetonide group at the C16 and C17 positions also contributes to its potent GR binding.

The selectivity of fluocinolone acetonide for the GR over other steroid receptors, such as the mineralocorticoid receptor, is a critical aspect of its pharmacological profile. This selectivity helps to minimize certain side effects associated with less selective corticosteroids. researchgate.net

| Compound | GR Binding Affinity (IC50) |

|---|---|

| Fluocinolone Acetonide | 2.0 nM |

| Dexamethasone | 5.4 nM |

| Triamcinolone Acetonide | 1.5 nM |

Data sourced from a study on human trabecular meshwork cells. nih.gov

Mechanisms of GR Activation and Conformational Dynamics upon Ligand Binding

The binding of fluocinolone acetonide to the glucocorticoid receptor initiates a cascade of molecular events that lead to the modulation of gene expression. As a GR agonist, fluocinolone acetonide activates the receptor, leading to its therapeutic effects. drugbank.comnih.gov

Upon binding of fluocinolone acetonide to the ligand-binding domain (LBD) of the GR, the receptor undergoes a significant conformational change. This alteration is crucial for the dissociation of chaperone proteins and the exposure of the nuclear localization signals. The specific structural features of fluocinolone acetonide dictate the precise nature of this conformational shift, which in turn influences the recruitment of co-regulator proteins and the subsequent transcriptional activity.

The binding of fluocinolone acetonide to the LBD allosterically influences other domains of the GR, including the DNA-binding domain and the N-terminal domain. This intramolecular communication is essential for the proper functioning of the receptor. These allosteric changes ensure that the receptor can effectively bind to glucocorticoid response elements (GREs) on DNA and interact with the transcriptional machinery.

GR Translocation and Nuclear Localization Studies

In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins. drugbank.com The binding of fluocinolone acetonide triggers the dissociation of these chaperone proteins, unmasking nuclear localization signals on the GR. drugbank.com This allows the ligand-receptor complex to translocate from the cytoplasm into the nucleus. drugbank.com

Once inside the nucleus, the fluocinolone acetonide-GR complex can either homodimerize and bind to GREs to activate gene transcription (transactivation) or interact with other transcription factors to repress the expression of pro-inflammatory genes (transrepression). drugbank.com Studies using fluorescently labeled glucocorticoids have visually confirmed this ligand-dependent nuclear translocation of the GR.

Interactions with Transcriptional Coregulators and Chaperone Proteins

The transcriptional activity of the fluocinolone acetonide-bound GR is modulated by its interactions with a diverse array of transcriptional coregulators and chaperone proteins. Upon ligand binding, the conformational change in the GR's LBD creates a surface for the recruitment of coactivators or corepressors.

Coactivators, such as steroid receptor coactivator-1 (SRC-1), enhance the transcriptional activity of the GR, while corepressors, like nuclear receptor corepressor (NCoR), inhibit it. The specific set of coregulators recruited by the fluocinolone acetonide-GR complex can vary depending on the cell type and the specific genes being regulated.

Chaperone proteins, particularly heat shock proteins like Hsp90 and Hsp70, play a critical role in maintaining the GR in a conformation that is receptive to ligand binding. The immunophilin FKBP51 is another important chaperone that regulates GR sensitivity. Following the binding of fluocinolone acetonide, these chaperones are released, allowing for the nuclear translocation of the GR.

Cellular and Subcellular Mechanisms of Action of Dihydrofluocinolone Acetonide

Genomic Signaling Pathways Mediated by the Glucocorticoid Receptor

The genomic actions of dihydrofluocinolone acetonide are central to its therapeutic effects and involve the modulation of gene expression. This process is initiated by the binding of the corticosteroid to the cytosolic glucocorticoid receptor.

Upon binding, the receptor-ligand complex translocates into the nucleus, where it interacts with DNA and other transcription factors to alter the transcription of target genes. drugbank.comnih.govncats.iopatsnap.com

Direct DNA Binding to Glucocorticoid Response Elements (GREs)

A primary mechanism of genomic signaling involves the direct binding of the activated glucocorticoid receptor to specific DNA sequences known as glucocorticoid response elements (GREs). nih.govncats.ionih.gov These GREs are located in the promoter regions of target genes. drugbank.comncats.io The binding of the GR homodimer to GREs can either enhance or suppress the transcription of these genes. nih.govdntb.gov.ua This interaction is a key mechanism through which glucocorticoids regulate a wide array of physiological processes. nih.govoup.com

The consensus GRE sequence is an imperfect palindrome, and the binding of the GR dimer to this element is a critical step in initiating changes in gene transcription. nih.gov

Protein-Protein Interactions with Heterologous Transcription Factors (e.g., AP-1, NF-κB)

Beyond direct DNA binding, the glucocorticoid receptor can also modulate gene expression through protein-protein interactions with other transcription factors, notably Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). atsjournals.orgnih.govoup.commdpi.com These transcription factors are key regulators of inflammatory gene expression. atsjournals.orgoup.com

The activated GR can physically interact with AP-1 and NF-κB, leading to a mutual repression of their activities. atsjournals.orgoup.comnih.gov This "transrepression" mechanism is a major contributor to the anti-inflammatory effects of glucocorticoids. atsjournals.orgnih.govnih.gov By interfering with the function of these pro-inflammatory transcription factors, this compound can effectively switch off the expression of genes involved in the inflammatory response. atsjournals.org

Table 1: Mechanisms of GR-Mediated Gene Regulation

| Mechanism | Description | Key Interacting Factors | Outcome |

|---|---|---|---|

| Direct DNA Binding | Activated GR dimer binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. nih.govncats.ionih.gov | GR Homodimer, DNA (GREs) | Activation or repression of gene transcription. nih.govdntb.gov.ua |

| Protein-Protein Interaction (Transrepression) | Activated GR interacts with other DNA-bound transcription factors, inhibiting their activity without direct GR-DNA binding. atsjournals.orgnih.govoup.com | AP-1, NF-κB | Repression of pro-inflammatory gene expression. atsjournals.orgnih.gov |

Modulation of Target Gene Expression Profiles

The culmination of these genomic actions is a significant alteration in the expression profile of a large number of genes. nih.govnih.gov this compound, through the glucocorticoid receptor, can influence the expression of 10% to 20% of the human genome. nih.govyoutube.com

This broad modulation of gene expression underlies the diverse physiological and pharmacological effects of glucocorticoids. nih.govresearchgate.net For example, glucocorticoids are known to upregulate the expression of anti-inflammatory genes and downregulate the expression of pro-inflammatory genes, such as those encoding cytokines and chemokines. ncats.iopatsnap.comnih.govdrugbank.com Studies have shown that fluocinolone (B42009) acetonide can inhibit the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, via its glucocorticoid receptor activity. nih.gov

Non-Genomic Actions and Rapid Intracellular Signaling Events

In addition to the well-established genomic mechanisms that have a longer onset of action, this compound can also elicit rapid, non-genomic effects. nih.govnih.govmdpi.comresearchgate.net These actions occur within minutes and are independent of gene transcription and protein synthesis. nih.govmdpi.com

These rapid effects can be mediated through several mechanisms, including interactions with membrane-bound glucocorticoid receptors (mGRs), interactions with cytosolic GR (cGR), or non-specific interactions with cellular membranes. nih.govmdpi.comepa.govfrontiersin.org These non-genomic actions can influence various cellular processes, including ion transport, and the activity of intracellular signaling cascades. nih.govresearchgate.net For instance, some glucocorticoids have been shown to rapidly inhibit the release of arachidonic acid, a key inflammatory mediator. nih.gov

Modulation of Key Cellular Signal Transduction Cascades

This compound can also exert its effects by modulating the activity of key cellular signal transduction cascades, which are crucial for a variety of cellular responses, including cell growth, proliferation, and inflammation.

Impact on Kinase Activities (e.g., MAPK, PI3K/Akt)

A significant aspect of glucocorticoid action involves the modulation of kinase activities, particularly within the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. youtube.commdpi.comnih.govmdpi.com

Glucocorticoids can inhibit the activity of the MAPK pathways, including the extracellular signal-regulated kinase (Erk), c-Jun N-terminal kinase (JNK), and p38 MAPK. mdpi.comnih.govnih.govnih.govresearchgate.netpoisonfluoride.com This inhibition can occur through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs. nih.govnih.gov By attenuating MAPK signaling, glucocorticoids can suppress the expression of inflammatory genes. nih.govnih.gov

The PI3K/Akt pathway is another critical signaling cascade that is influenced by glucocorticoids. youtube.comnih.govmdpi.comoup.comnih.gov This pathway is involved in cell survival, growth, and proliferation. nih.govmdpi.com Glucocorticoids can inhibit PI3K/Akt signaling, which contributes to their anti-proliferative and pro-apoptotic effects. youtube.commdpi.com This inhibition may be mediated by the induction of serum- and glucocorticoid-induced protein kinase (Sgk), which can then lead to the degradation of key signaling components. oup.comfrontiersin.org

Table 2: Key Cellular Signal Transduction Cascades Modulated by this compound

| Signaling Pathway | Effect of this compound | Key Molecular Targets | Cellular Outcome |

|---|---|---|---|

| MAPK Pathway | Inhibition mdpi.comnih.govnih.gov | Erk, JNK, p38 nih.govnih.gov | Suppression of inflammation, reduced cell proliferation. nih.govnih.gov |

| PI3K/Akt Pathway | Inhibition youtube.comoup.com | PI3K, Akt youtube.commdpi.com | Inhibition of cell growth and survival, induction of apoptosis. youtube.commdpi.com |

Influence on Intracellular Second Messenger Systems (e.g., cAMP)

The influence of this compound on intracellular second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP), is understood through the broader mechanism of action attributed to glucocorticoids. While direct studies on this compound's specific impact on these pathways are not extensively detailed in publicly available research, the established effects of other potent glucocorticoids provide a strong inferential basis for its mechanism. Glucocorticoids can modulate intracellular signaling cascades, including the cAMP pathway, through both non-genomic and genomic mechanisms.

Emerging evidence suggests that glucocorticoids can initiate rapid, non-genomic effects by interacting with membrane-associated receptors. drugbank.comnih.gov This interaction can lead to a swift increase in the production of cAMP. drugbank.comnih.gov This rapid response is thought to be mediated through the activation of Gαs proteins, which in turn stimulate adenylyl cyclase to convert ATP into cAMP. drugbank.com For instance, studies on other glucocorticoids like prednisone, fluticasone, and budesonide (B1683875) have demonstrated an increase in cAMP levels within minutes of application in various cell types, including primary human airway smooth muscle (HASM) cells. drugbank.comnih.gov This non-genomic signaling is significant as it is believed to contribute to a substantial portion of the gene expression changes induced by glucocorticoid treatment. drugbank.comnih.gov

In addition to the rapid, non-genomic pathway, glucocorticoids, including presumably this compound, can influence cAMP signaling through their classical genomic mechanism of action. After diffusing across the cell membrane, the glucocorticoid binds to its intracellular receptor. This complex then translocates to the nucleus, where it modulates the transcription of target genes. This can indirectly affect cAMP levels. For example, glucocorticoids can increase the expression of adenylate cyclase, the enzyme responsible for cAMP synthesis. nih.gov Furthermore, some studies have shown that glucocorticoids can decrease the activity of phosphodiesterases, the enzymes that break down cAMP, leading to a sustained elevation of intracellular cAMP levels. webmd.com

The modulation of cAMP levels by glucocorticoids can have significant downstream effects on cellular function. Cyclic AMP is a ubiquitous second messenger that activates protein kinase A (PKA), which in turn phosphorylates various substrate proteins, leading to a cascade of cellular responses. nih.govresearchgate.net Therefore, by influencing cAMP concentrations, this compound can play a role in regulating a wide array of physiological processes.

The following table summarizes research findings on the effects of various glucocorticoids on cAMP levels in different cell types, which provides a basis for understanding the likely actions of this compound.

| Glucocorticoid | Cell Type | Observed Effect on cAMP Levels | Reference |

| Prednisone | Various immortalized cell lines, primary human airway smooth muscle (HASM) cells | Increased within 3 minutes | drugbank.comnih.gov |

| Fluticasone | Various immortalized cell lines, primary human airway smooth muscle (HASM) cells | Increased within 3 minutes | drugbank.comnih.gov |

| Budesonide | Various immortalized cell lines, primary human airway smooth muscle (HASM) cells | Increased within 3 minutes | drugbank.comnih.gov |

| Dexamethasone (B1670325) | Murine T lymphocyte cell lines | Average 5-fold increase after 6 hours | webmd.com |

| Corticosterone | Pancreatic beta cells | Amplified glucose-stimulated cAMP generation | nih.gov |

| 11-Dehydrocorticosterone (11-DHC) | Pancreatic beta cells | Amplified glucose-stimulated cAMP generation | nih.gov |

| Cortisone (B1669442) | Human islets | Augmented glucose-stimulated cAMP responses | nih.gov |

| Cortisol | Human islets | Augmented glucose-stimulated cAMP responses | nih.gov |

Metabolic and Enzymatic Pathways Influenced by Dihydrofluocinolone Acetonide at the Cellular Level

Impact on Cellular Metabolic Networks and Intermediates

As a glucocorticoid, dihydrofluocinolone acetonide is presumed to have a significant impact on carbohydrate, protein, and lipid metabolism. Glucocorticoids are known to stimulate hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate precursors. This leads to an increase in plasma glucose levels. The mechanism for this involves the enhanced expression of genes that code for key enzymes in the gluconeogenic pathway.

Furthermore, glucocorticoids promote the catabolism of proteins in muscle tissue, leading to the release of amino acids into the circulation. These amino acids can then serve as substrates for gluconeogenesis in the liver. In terms of lipid metabolism, corticosteroids can lead to a redistribution of body fat and can facilitate the effects of other lipolytic agents.

Enzymatic Regulation and Intracellular Feedback Mechanisms

The regulation of enzymatic activity is a cornerstone of cellular control, and corticosteroids like this compound are key players in this regulatory network. The primary mechanism of action for glucocorticoids is through their binding to the glucocorticoid receptor (GR), a protein that acts as a ligand-dependent transcription factor.

Upon binding to this compound, the GR translocates to the nucleus where it can either upregulate or downregulate the transcription of target genes. This genomic signaling is the primary way in which glucocorticoids exert their effects on enzyme expression. For instance, the increased expression of enzymes involved in gluconeogenesis is a direct result of GR-mediated gene transcription.

Intracellular feedback mechanisms are also crucial. High levels of glucocorticoids can inhibit their own synthesis and release through a negative feedback loop involving the hypothalamus and pituitary gland. At the cellular level, the activity of key metabolic enzymes is often regulated by the end products of the pathways they control, a process known as feedback inhibition. While specific feedback loops directly involving this compound have not been elucidated, the general principles of metabolic regulation would apply.

Below is an interactive table summarizing the potential enzymatic and metabolic effects based on the known actions of glucocorticoids.

| Metabolic Pathway | Key Enzymes Potentially Influenced | Expected Effect of this compound | Cellular Intermediates Affected |

| Gluconeogenesis | Phosphoenolpyruvate carboxykinase (PEPCK), Glucose-6-phosphatase | Upregulation of gene expression | Increased Glucose, Pyruvate, Lactate, Amino Acids |

| Protein Catabolism | Proteasome-related enzymes | Upregulation | Increased Amino Acids |

| Lipid Metabolism | Hormone-sensitive lipase | Potentiation of other lipolytic signals | Increased Free Fatty Acids, Glycerol |

| Inflammatory Pathways | Phospholipase A2 (indirectly via Annexin A1), Cyclooxygenase-2 (COX-2) | Inhibition | Decreased Arachidonic Acid, Prostaglandins |

Biotransformation Processes and Resistance to Enzymatic De-esterification

This compound, like other xenobiotics, undergoes biotransformation to facilitate its excretion from the body. This process typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility.

For corticosteroids, common Phase I reactions include reduction of the A-ring, which is consistent with the "dihydro" nature of this compound, and hydroxylation. A significant metabolic pathway for the related compound, triamcinolone (B434) acetonide, is 6β-hydroxylation. It is plausible that this compound undergoes similar hydroxylation reactions.

Phase II reactions for corticosteroids typically involve glucuronidation or sulfation, where glucuronic acid or a sulfate (B86663) group is attached to the steroid molecule, rendering it more water-soluble and readily excretable in the urine.

The acetonide group at the 16α and 17α positions is a key structural feature. Acetonides are cyclic ketals that are generally more resistant to enzymatic hydrolysis (de-esterification) compared to simple esters. This structural feature is designed to increase the potency and duration of action of the corticosteroid by protecting the hydroxyl groups from rapid metabolic inactivation. Studies on triamcinolone acetonide have shown that the hydrolytic cleavage of the acetonide group is not a significant metabolic pathway. This suggests that this compound would also exhibit resistance to enzymatic de-esterification, contributing to its sustained intracellular activity.

The following table outlines the probable biotransformation pathways for this compound based on data from related corticosteroids.

| Biotransformation Phase | Reaction Type | Potential Metabolites | Key Enzymes Involved |

| Phase I | Reduction | This compound (from fluocinolone (B42009) acetonide) | 5α- or 5β-reductases |

| Phase I | Hydroxylation | 6β-hydroxy-dihydrofluocinolone acetonide | Cytochrome P450 enzymes (e.g., CYP3A4) |

| Phase II | Glucuronidation | This compound glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Phase II | Sulfation | This compound sulfate | Sulfotransferases (SULTs) |

Structure Activity Relationship Sar Studies of Dihydrofluocinolone Acetonide and Steroid Analogues

Correlations Between Molecular Structure and Glucocorticoid Receptor Activation

The action of glucocorticoids is mediated by the intracellular glucocorticoid receptor (GR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily. nih.govnih.gov The GR has a modular structure comprising an N-terminal domain (NTD), a DNA-binding domain (DBD), a hinge region, and a ligand-binding domain (LBD). nih.govnih.govnih.gov The activation of the GR is a multi-step process initiated by the binding of a steroid ligand to the LBD. nih.gov

In its inactive state, the GR resides primarily in the cytoplasm, complexed with chaperone proteins such as heat shock proteins (HSPs). nih.govyoutube.comnih.gov The binding of a glucocorticoid ligand induces a significant conformational change in the receptor. nih.govyoutube.com This change leads to the dissociation of the chaperone proteins, exposing a nuclear localization signal. youtube.comyoutube.com The activated ligand-receptor complex then translocates into the nucleus, where it dimerizes. nih.govmdpi.com These homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing gene transcription. nih.govyoutube.complos.org

Role of Specific Fluorination (C6, C9) in Receptor Binding and Potency Profiling

The introduction of fluorine atoms at specific positions on the steroid nucleus is a common strategy to enhance the potency of synthetic glucocorticoids.

The fluorination at the 9α-position of ring B is a particularly impactful modification. uomustansiriyah.edu.iq This substitution significantly enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq The high electronegativity of the fluorine atom is thought to exert an electron-withdrawing effect on the adjacent 11β-hydroxyl group. This inductive effect increases the acidity of the hydroxyl proton, strengthening the hydrogen bond interaction between the 11β-hydroxyl group and the GR's ligand-binding pocket, thereby increasing binding affinity. uomustansiriyah.edu.iq When 9α-fluorination is combined with other modifications, such as a double bond in ring A (C1-C2) and substitutions at C16, the resulting compounds, like triamcinolone (B434) and dexamethasone (B1670325), exhibit markedly enhanced glucocorticoid activity while virtually eliminating mineralocorticoid effects. uomustansiriyah.edu.iq

Fluorination at the C6α position also serves to increase glucocorticoid activity. uomustansiriyah.edu.iq For example, 6α-fluorination in fluocinolone (B42009) contributes to its enhanced potency. Furthermore, 6α-fluoro substitution generally results in less salt retention compared to 9α-fluoro modifications. uomustansiriyah.edu.iq

The strategic placement of fluorine atoms is a key determinant of a corticosteroid's potency profile, influencing its receptor binding affinity and the balance between its desired anti-inflammatory effects and potential side effects.

Significance of the Acetonide Moiety (C16, C17) for Receptor Interaction and Cellular Uptake

The addition of an acetonide group, forming a cyclic ketal between the hydroxyl groups at the C16 and C17 positions, is a critical structural feature found in potent synthetic corticosteroids like dihydrofluocinolone acetonide and triamcinolone acetonide. nih.govuomustansiriyah.edu.iq This bulky, hydrophobic moiety plays a significant role in enhancing the ligand's interaction with the glucocorticoid receptor.

The C16, C17 acetonide group increases the affinity and stability of the ligand for the GR's LBD. nih.gov It achieves this by generating additional hydrophobic contacts within the binding pocket. nih.govresearchgate.netresearchgate.net For instance, in the triamcinolone acetonide-bound GR, the acetonide group makes hydrophobic contacts with specific amino acid residues such as Met29 and Met108. researchgate.net This interaction helps the ligand to more completely fill the binding pocket. nih.govresearchgate.net

Furthermore, the presence of the bulky acetonide can induce a conformational change in the receptor itself. It can cause a repositioning of loops within the LBD, leading to a more constricted and compact pocket structure. nih.govresearchgate.net This ligand-induced fit likely contributes to the increased stability of the receptor-ligand complex. nih.govresearchgate.net Compared to a ligand like dexamethasone, which is nearly identical apart from the acetonide, the acetonide-containing compound causes a notable increase in the thermal stability of the LBD. nih.gov

Substitutions at C16, including the formation of an acetonide, are also crucial for eliminating mineralocorticoid activity, thereby increasing the selectivity of the compound for the GR and enhancing its anti-inflammatory profile. uomustansiriyah.edu.iq

Influence of Steric and Stereochemical Features on Biological Activity

The biological activity of corticosteroids is highly sensitive to their three-dimensional shape, governed by steric and stereochemical factors. The precise spatial arrangement of atoms and functional groups dictates the molecule's ability to fit into the GR's ligand-binding pocket and induce the necessary conformational changes for activation.

Substitutions on the steroid skeleton can have profound effects based on their size and orientation. For example, the introduction of a methyl group at the C16 position (as seen in dexamethasone) effectively eliminates mineralocorticoid activity, a desirable trait for anti-inflammatory agents. uomustansiriyah.edu.iq The size of substituents at the C17 position also plays a role; as long as the groups are not excessively large, an increase in molecular volume can lead to a stronger binding affinity with the GR. researchgate.net The C-17α furoate group in mometasone (B142194) furoate, for example, completely fills the ligand-binding pocket, providing additional anchor points for high-affinity binding. researchgate.net

The stereochemistry of hydroxyl groups is also critical. The 11β-hydroxyl group is essential for delayed feedback activity, while an 11α-hydroxyl group renders the steroid inactive. nih.gov Similarly, the 17-hydroxy group has been shown to significantly impact the nuclear distribution of the receptor after ligand binding. nih.gov These findings underscore the importance of precise stereochemical and steric properties for optimal interaction with the GR and subsequent biological response.

Advanced Strategies for Enhancing Receptor Selectivity through Structural Modification

A primary goal in modern corticosteroid research is the development of compounds with improved selectivity, aiming to separate the desired anti-inflammatory effects (mediated primarily through transrepression) from the adverse metabolic side effects (often linked to transactivation). nih.govnih.gov This has led to the exploration of advanced strategies for structural modification to create selective glucocorticoid receptor modulators (SGRMs). researchgate.net

One approach involves the design of non-steroidal ligands that can bind to the GR and elicit a specific downstream response. researchgate.netmedchemexpress.com By using structure-based design and high-quality X-ray crystallography of the GR LBD, researchers can create novel molecular scaffolds, such as dibenzoxepane sulfonamides, that bind to the receptor in a unique conformation distinct from classic steroidal ligands. researchgate.netmedchemexpress.com These compounds can be potent anti-inflammatory agents with a differentiated gene expression profile, showing lower transactivation with comparable transrepression activity. medchemexpress.com

Another strategy focuses on modifying the steroidal backbone to directly impact the conformational stability of key regions of the LBD, such as helix-12, which is critical for coregulator recruitment. plos.orgresearchgate.net By synthesizing novel steroidal ligands, it is possible to generate potent agonists, partial agonists, and antagonists that can selectively modulate GR activity and the expression of specific genes. researchgate.net The aim is to identify ligands that preferentially induce the receptor conformation responsible for transrepression over the conformation that leads to transactivation. These efforts are guided by detailed structural analysis and molecular dynamics simulations to understand how subtle changes in ligand structure can lead to significant differences in the receptor's conformational dynamics and its interaction with other proteins. nih.govresearchgate.net

Advanced in Vitro Research Models for Dihydrofluocinolone Acetonide Characterization

Cell-Based Assays for Receptor Binding and Transcriptional Transactivation

The biological actions of corticosteroids like Fluocinolone (B42009) acetonide are primarily mediated through their interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor. drugbank.comnih.gov Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. drugbank.com This interaction can be quantified using cell-based receptor binding assays.

Transcriptional transactivation assays are employed to measure the functional consequence of receptor binding. These assays typically utilize reporter genes linked to glucocorticoid response elements (GREs). Upon activation by a glucocorticoid, the GR-ligand complex binds to these GREs and drives the expression of the reporter gene, providing a quantifiable measure of the compound's ability to activate gene transcription. While specific data for Dihydrofluocinolone acetonide is unavailable, studies on other corticosteroids demonstrate that their potency in stimulating GRE-mediated transcription often correlates with their receptor binding affinity.

Table 1: Key Concepts in Receptor Binding and Transcriptional Transactivation Assays

| Assay Type | Principle | Key Parameters Measured |

| Receptor Binding Assay | Measures the affinity of a ligand for its receptor. Often involves competition with a radiolabeled or fluorescently tagged ligand. | Dissociation Constant (Kd), Relative Binding Affinity (RBA) |

| Transcriptional Transactivation Assay | Quantifies the ability of a ligand-receptor complex to activate gene expression from a specific response element. | EC50 (Half-maximal effective concentration), Maximal Activation |

Cellular Proliferation and Differentiation Models for Mechanistic Insight

The influence of corticosteroids on cellular proliferation and differentiation is a key aspect of their therapeutic and potential side effects. In vitro models using various cell types are instrumental in elucidating these effects.

Studies on Fluocinolone acetonide have shown varied effects on cell proliferation depending on the cell type and concentration. In human dental pulp cells, low concentrations of Fluocinolone acetonide were found to be non-toxic and significantly stimulated cell proliferation. nih.gov This suggests a potential role in tissue healing and regeneration. Conversely, chronic treatment with Fluocinolone acetonide in mouse skin has been shown to downregulate genes involved in cell-cycle progression, indicating an anti-proliferative effect in that context. nih.gov

The impact of Fluocinolone acetonide on cellular differentiation has also been investigated. For example, it has been shown to promote the odontogenic differentiation of inflamed human dental pulp cells. nih.gov In the context of skin, corticosteroids are known to influence the complex processes of keratinocyte differentiation. nih.gov Models utilizing cultured keratinocytes and fibroblasts are therefore essential for understanding the mechanistic basis of these effects.

Table 2: Effects of Fluocinolone Acetonide on Cellular Proliferation and Differentiation

| Cell Type | Effect on Proliferation | Effect on Differentiation |

| Human Dental Pulp Cells | Stimulatory at low concentrations nih.gov | Promotes odontogenic differentiation nih.gov |

| Mouse Skin (in vivo) | Downregulation of cell-cycle genes nih.gov | Not specified |

Assessment of Anti-inflammatory Modulatory Effects in Defined Cellular Systems

A primary therapeutic action of corticosteroids is their potent anti-inflammatory effect. This is largely attributed to their ability to suppress the production and release of pro-inflammatory mediators. In vitro cellular systems are invaluable for dissecting these mechanisms.

Research has demonstrated that Fluocinolone acetonide effectively modulates inflammatory responses in various cell models. In a study using human THP-1 derived foam cells, Fluocinolone acetonide significantly inhibited the secretion of several inflammatory cytokines, including CD14, M-CSF, MIP-3α, and TNF-α. northwestern.edunih.govnih.gov This inhibition of key inflammatory mediators underscores its anti-inflammatory potential.

Furthermore, investigations into the treatment of oral lichen planus, a chronic inflammatory disease, have shown that Fluocinolone acetonide 0.1% reduces the expression of TNF-α in mononuclear cells within the affected tissue. documentsdelivered.com These defined cellular systems allow for a detailed analysis of the molecular pathways through which corticosteroids exert their anti-inflammatory effects, often involving the inhibition of transcription factors like NF-κB. nih.gov

Table 3: Anti-inflammatory Effects of Fluocinolone Acetonide on Cytokine Secretion in THP-1 Derived Foam Cells

| Cytokine | Effect of Fluocinolone Acetonide Treatment |

| CD14 | Significant Inhibition northwestern.edunih.gov |

| M-CSF | Significant Inhibition northwestern.edunih.gov |

| MIP-3α | Significant Inhibition northwestern.edunih.gov |

| TNF-α | Significant Inhibition northwestern.edunih.govnih.gov |

Enzyme Activity Assays Relevant to this compound Metabolism and Signaling

The metabolism of corticosteroids can significantly influence their activity and duration of action. In vitro enzyme activity assays are crucial for understanding the metabolic fate of these compounds. The skin, for instance, possesses enzymatic activity capable of metabolizing topical steroids. nih.gov

While specific data on the enzymatic metabolism of this compound is not available, studies on related compounds provide insights. For example, the metabolism of Flunisolide, a related corticosteroid, has been shown to be rapid and extensive, leading to the formation of metabolites with significantly lower corticoid activity. nih.gov The primary site of metabolism for systemically absorbed corticosteroids is the liver, with metabolites being excreted by the kidneys. andreasastier.com

Enzyme activity assays can also be relevant to the signaling pathways affected by corticosteroids. For instance, the induction of phospholipase A2 inhibitory proteins (lipocortins) is a key mechanism of their anti-inflammatory action. nih.gov Assays measuring the activity of such enzymes in response to corticosteroid treatment can provide valuable mechanistic information.

Cellular Viability and Response Studies in Defined In Vitro Systems

Assessing the effects of a compound on cellular viability is a fundamental aspect of in vitro characterization. Various assays, such as the MTT assay, are used to quantify cell viability and cytotoxicity.

Studies involving Fluocinolone acetonide have demonstrated its effects on the viability of different cell types. In human dental pulp cells, low concentrations of Fluocinolone acetonide were found to be non-toxic. nih.gov In a model of THP-1 derived foam cells, treatment with 0.1 and 1 μg/mL of Fluocinolone acetonide improved cell survival. northwestern.edunih.gov

These in vitro systems are critical for determining the concentration range at which a compound exerts its desired effects without causing significant toxicity. Such studies provide essential data for understanding the cellular response to corticosteroid treatment and for guiding further research.

Table 4: Summary of Cellular Viability Studies with Fluocinolone Acetonide

| Cell Line | Assay | Outcome |

| Human Dental Pulp Cells | MTT | Non-toxic at low concentrations nih.gov |

| THP-1 Derived Foam Cells | Not specified | Improved cell survival at 0.1 and 1 μg/mL northwestern.edunih.gov |

Analytical Methodologies for Dihydrofluocinolone Acetonide Research and Characterization

High-Resolution Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a cornerstone for the purity assessment and isolation of Dihydrofluocinolone Acetonide. Reversed-phase HPLC (RP-HPLC) is a commonly utilized method for the separation and quantification of corticosteroids. researchgate.net

Methodologies often employ a C18 stationary phase, which provides excellent separation for moderately polar compounds like steroids. The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water. researchgate.net Gradient elution, where the composition of the mobile phase is varied over time, is frequently used to achieve optimal separation of the main compound from any impurities.

An accurate and precise HPLC assay can be established for the determination of the active compound and any additives. researchgate.net Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net For instance, a validated assay for a related compound, fluocinolone (B42009) acetonide, demonstrated linearity over a specific concentration range, ensuring that the response of the detector is proportional to the concentration of the analyte. researchgate.net

The coupling of HPLC with mass spectrometry (LC-MS) provides an additional layer of specificity and sensitivity. LC-MS is particularly valuable for the identification of impurities, even at trace levels. researchgate.net High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which aids in the elemental composition determination of unknown impurities. Techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offer even greater separation efficiency and sensitivity, making them suitable for complex sample matrices. nih.gov

Table 1: Example HPLC Parameters for Corticosteroid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 reversed-phase | researchgate.net |

| Mobile Phase | Methanol:Water (e.g., 55:45 v/v) | researchgate.net |

| Detection | UV at 238 nm | researchgate.net |

| Flow Rate | 300 µL/min | massbank.eu |

| Retention Time | ~10.710 min | massbank.eu |

Advanced Spectroscopic Methods for Definitive Structural Elucidation (e.g., NMR, IR)

While chromatographic techniques are powerful for separation and quantification, spectroscopic methods are indispensable for the definitive elucidation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. openreview.net

¹H NMR (Proton NMR) reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR provides information on the number and types of carbon atoms in the molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. nd.edu For complex molecules like steroids, these advanced techniques are crucial for unambiguous assignment of all proton and carbon signals. medscape.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. openreview.net The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds. Key functional groups in this compound, such as hydroxyl (-OH), carbonyl (C=O), carbon-fluorine (C-F), and ether (C-O-C) linkages, will show characteristic absorption bands in the IR spectrum, confirming their presence in the structure.

The combination of NMR and IR data, often supplemented with mass spectrometry data, allows chemists to piece together the complete and correct three-dimensional structure of the molecule. openreview.net This multi-modal approach is a standard practice in the characterization of new chemical entities and for confirming the identity of known compounds. openreview.net

Application of Mass Spectrometry Imaging in Steroid Compound Distribution Research

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including steroids, directly in tissue sections. nih.govnih.gov This methodology provides crucial information on where a compound localizes within a complex biological environment, which is not achievable with traditional homogenization techniques. nih.govresearchgate.net

The process typically involves coating a thin tissue section with a matrix (for Matrix-Assisted Laser Desorption/Ionization, MALDI-MSI) and then acquiring mass spectra from a grid of positions across the tissue. ed.ac.uk The intensity of the ion corresponding to the steroid of interest at each position is then used to generate a two-dimensional ion-density map, revealing its distribution.

Key findings and applications in steroid research include:

High-Resolution Mapping: MSI can map the regional distribution of steroids at resolutions of 150-200 μm. nih.govresearchgate.net

Quantification in Tissues: The technique can be used to quantify changes in steroid concentrations and ratios in specific sub-regions of tissues like the brain or adrenal glands. nih.govnih.gov

Pharmacokinetic Studies: MSI can visualize the distribution of a drug and its metabolites within a target tissue, providing insights into its pharmacodynamics. researchgate.net

Correlation with other methods: Data obtained from MSI has been shown to correlate well with results from conventional LC-MS/MS analysis of whole-tissue homogenates. nih.govnih.gov

To overcome the challenge of detecting certain steroids that have low ionization efficiency, on-tissue chemical derivatization can be employed. nih.gov For example, using a reagent like Girard T enhances the signal of steroids containing a ketone group, improving the limits of detection. nih.govresearchgate.net

Table 2: Key Features of Mass Spectrometry Imaging for Steroid Analysis

| Feature | Description | Source |

|---|---|---|

| Technique | Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI | ed.ac.uk |

| Application | Mapping spatial distribution of steroids in tissues | nih.gov |

| Resolution | 150-200 μm | nih.govresearchgate.net |

| Enhancement | On-tissue derivatization with Girard T reagent | nih.govresearchgate.net |

| Validation | Correlates well with LC-MS/MS data | nih.govnih.gov |

Derivatization Techniques for Enhanced Analytical Detection and Characterization

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. sigmaaldrich.com For a compound like this compound, derivatization can be employed to enhance detectability, improve chromatographic behavior, and provide additional structural information.

The primary goals of derivatization in the analysis of steroids include:

Increasing Volatility: For Gas Chromatography (GC) analysis, steroids are often non-volatile. Derivatization, for example through silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts polar functional groups (like -OH) into less polar, more volatile silyl (B83357) ethers, making them suitable for GC-MS analysis. sigmaaldrich.com

Enhancing Detector Response: In HPLC, derivatization can be used to attach a chromophore or fluorophore to the steroid molecule, significantly increasing its response to UV or fluorescence detectors. For instance, certain reagents react with ketosteroids to form highly fluorescent derivatives, allowing for much lower detection limits than UV absorbance. researchgate.net

Improving Mass Spectrometric Ionization: As mentioned in the context of MSI, derivatization with reagents like Girard T introduces a permanently charged quaternary ammonium (B1175870) group. nih.gov This greatly enhances the ionization efficiency of the steroid in electrospray ionization (ESI) and MALDI mass spectrometry, leading to improved sensitivity. nih.gov

The choice of derivatization reagent and reaction conditions depends on the functional groups present in the analyte and the specific analytical technique being used. sigmaaldrich.com For steroids, the hydroxyl and ketone groups are common targets for derivatization reactions.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing dihydrofluocinolone acetonide (DHFA) in laboratory settings?

- Methodological Answer : DHFA synthesis typically follows corticosteroid derivatization protocols. Key steps include:

- Precursor Selection : Start with fluocinolone acetonide and employ selective hydrogenation under controlled pressure (e.g., 1–3 atm H₂) using palladium catalysts .

- Characterization : Validate purity via HPLC (≥98%) and structural confirmation via NMR (¹H/¹³C) and high-resolution mass spectrometry. Include retention time comparisons with reference standards .

- Reproducibility : Document catalyst batch, solvent purity, and reaction time deviations to ensure reproducibility, as per guidelines for experimental reporting .

Q. How do researchers design in vitro models to assess DHFA’s glucocorticoid receptor binding affinity?

- Methodological Answer :

- Receptor Assays : Use competitive binding assays with radiolabeled dexamethasone as a reference ligand. Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .

- Controls : Include receptor-negative cell lines and saturation binding experiments to confirm specificity .

- Data Validation : Cross-validate with transcriptional activation assays (e.g., GRE-luciferase reporters) to link binding affinity to functional activity .

Q. What standardized methodologies exist for evaluating DHFA’s anti-inflammatory efficacy in preclinical models?

- Methodological Answer :

- Animal Models : Use murine models of contact dermatitis or LPS-induced inflammation. Administer DHFA topically (0.1–1% w/w) or systemically (1–5 mg/kg) .

- Outcome Metrics : Quantify cytokine levels (IL-6, TNF-α) via ELISA and histopathological scoring for leukocyte infiltration .

- Statistical Power : Ensure sample sizes (n ≥ 8/group) and use ANOVA with post-hoc Tukey tests to address variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in DHFA’s pharmacokinetic data across studies (e.g., half-life variability)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubMed/Embase using inclusion criteria (species, dose, administration route). Apply random-effects models to account for heterogeneity .

- Source Investigation : Audit methodologies for differences in bioanalytical techniques (e.g., LC-MS vs. ELISA) or sampling timepoints .

- In Silico Modeling : Use PBPK models to simulate inter-study variability and identify covariates (e.g., metabolic enzyme polymorphisms) .

Q. What strategies optimize DHFA’s formulation for sustained-release delivery in ocular tissues?

- Methodological Answer :

- Polymer Selection : Test biodegradable polymers (PLGA, chitosan) for intravitreal implants. Characterize release kinetics via Franz diffusion cells .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) over 6 months, monitoring potency loss via HPLC .

- In Vivo Validation : Use OCT imaging in diabetic macular edema models to correlate drug levels with edema resolution .

Q. How can DHFA’s efficacy be comparatively assessed against newer glucocorticoids (e.g., dexamethasone, betamethasone) in complex disease models?

- Methodological Answer :

- Head-to-Head Trials : Design randomized, blinded studies with equi-potent dosing (based on receptor affinity data). Include primary endpoints like edema reduction or gene expression profiles .

- Mechanistic Depth : Use RNA-seq to identify DHFA-specific pathways (e.g., NF-κB vs. AP-1 inhibition) .

- Bias Mitigation : Pre-register protocols on Open Science Framework and use automated analysis pipelines to minimize observer bias .

Q. What computational approaches predict DHFA’s off-target effects on non-glucocorticoid receptors?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to screen DHFA against PR, MR, and AR receptors. Validate with SPR binding assays .

- Transcriptomics : Apply CMap analysis to DHFA-treated cell lines to identify unintended pathway activations .

- Ethical Review : Submit predictive models to institutional review boards to align with FINER criteria (Feasible, Novel, Ethical) .

Data Presentation and Reproducibility Guidelines

-

Tables : Include raw data in appendices, with processed data (mean ± SD) in main text. Example:

Parameter DHFA (1 mg/kg) Vehicle Control p-value IL-6 (pg/mL) 120 ± 15 450 ± 60 <0.001 Edema Score 2.1 ± 0.3 4.8 ± 0.7 <0.01 -

Figures : Use error bars for SEM and annotate statistical tests. Reference imaging equipment (e.g., Zeiss LSM 880 for confocal microscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.